molecular formula C23H26 B14196894 [5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene CAS No. 919285-12-4

[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene

Cat. No.: B14196894
CAS No.: 919285-12-4
M. Wt: 302.5 g/mol
InChI Key: WLJJFPAIFWQCIB-UHFFFAOYSA-N
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Description

[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene is a chemical compound known for its unique structure, which includes a phenylcyclohexylidene moiety linked to a pentenylbenzene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene typically involves a multi-step process. One common method includes the following steps:

    Formation of the Phenylcyclohexylidene Intermediate: This step involves the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol, which is then dehydrated to yield 4-phenylcyclohexylidene.

    Coupling with Pent-4-en-1-ylbenzene: The phenylcyclohexylidene intermediate is then coupled with pent-4-en-1-ylbenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated or other functionalized derivatives.

Scientific Research Applications

[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [4-Phenylcyclohexylidene]benzene: Similar structure but lacks the pentenyl group.

    [5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]toluene: Similar structure but with a methyl group on the benzene ring.

Uniqueness

[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene is unique due to its combination of a phenylcyclohexylidene moiety and a pentenylbenzene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

919285-12-4

Molecular Formula

C23H26

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C23H26/c1-4-10-20(11-5-1)12-6-2-7-13-21-16-18-23(19-17-21)22-14-8-3-9-15-22/h1,3-5,7-11,14-15,23H,2,6,12,16-19H2

InChI Key

WLJJFPAIFWQCIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C=CCCCC2=CC=CC=C2)CCC1C3=CC=CC=C3

Origin of Product

United States

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